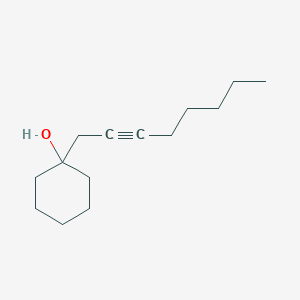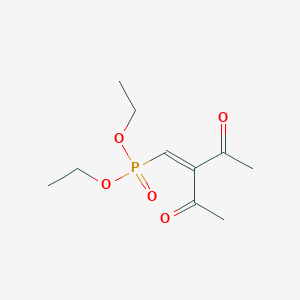
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester is a chemical compound with the molecular formula C10H17O5P It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a 2-acetyl-3-oxo-1-butenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The diethyl ester group allows for better membrane permeability, enhancing its bioavailability and effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dimethyl ester
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dipropyl ester
- Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-acetyl-3-oxo-1-butenyl)-, diethyl ester is unique due to its specific ester groups and the presence of the 2-acetyl-3-oxo-1-butenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propriétés
Numéro CAS |
65966-95-2 |
|---|---|
Formule moléculaire |
C10H17O5P |
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
3-(diethoxyphosphorylmethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H17O5P/c1-5-14-16(13,15-6-2)7-10(8(3)11)9(4)12/h7H,5-6H2,1-4H3 |
Clé InChI |
BNVJTEDCLMWPSY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(C(=O)C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
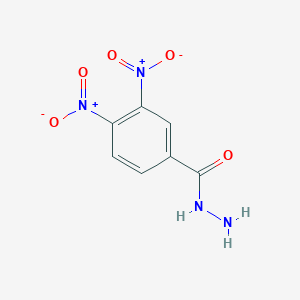

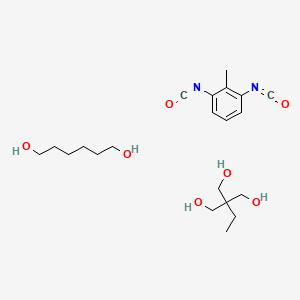

![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

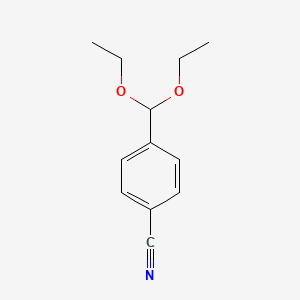
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
